
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1,3-dimethyl-5-phenyl-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1,3-dimethyl-5-phenyl-, (S)- is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties . This specific compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms.
Métodos De Preparación
The synthesis of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1,3-dimethyl-5-phenyl-, (S)- typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-chlorobenzophenone and glycine ester hydrochloride.
Reaction Conditions: The reaction is carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1,3-dimethyl-5-phenyl-, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions involve halogenation or alkylation using reagents like bromine or alkyl halides.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: It is studied for its interactions with various biological receptors, including GABA receptors.
Medicine: It is investigated for its potential therapeutic effects in treating anxiety, insomnia, and seizures.
Industry: It is used in the development of new pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1,3-dimethyl-5-phenyl-, (S)- involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system . By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects .
Comparación Con Compuestos Similares
Similar compounds include:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Oxazepam: Used primarily for its anxiolytic and sedative effects.
Flurazepam: Known for its hypnotic properties.
Compared to these compounds, 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1,3-dimethyl-5-phenyl-, (S)- has unique chiral properties that may result in different pharmacokinetic and pharmacodynamic profiles .
Propiedades
Número CAS |
50692-03-0 |
|---|---|
Fórmula molecular |
C17H15ClN2O |
Peso molecular |
298.8 g/mol |
Nombre IUPAC |
(3S)-7-chloro-1,3-dimethyl-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C17H15ClN2O/c1-11-17(21)20(2)15-9-8-13(18)10-14(15)16(19-11)12-6-4-3-5-7-12/h3-11H,1-2H3/t11-/m0/s1 |
Clave InChI |
VQGFUBIVEVVWQP-NSHDSACASA-N |
SMILES isomérico |
C[C@H]1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C |
SMILES canónico |
CC1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one](/img/structure/B14659420.png)
![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14659427.png)
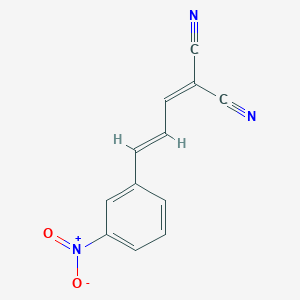
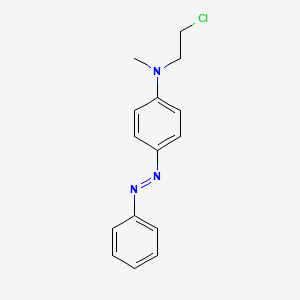


![1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]-](/img/structure/B14659470.png)
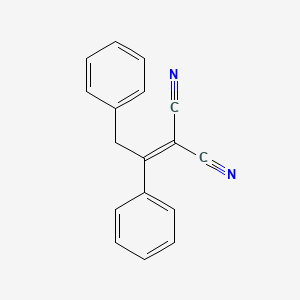
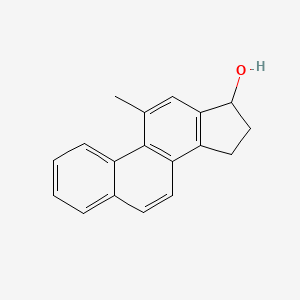
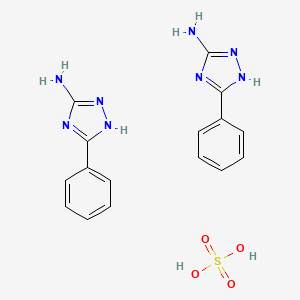
![3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene](/img/structure/B14659481.png)
